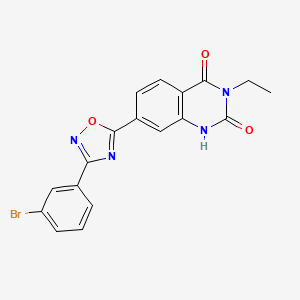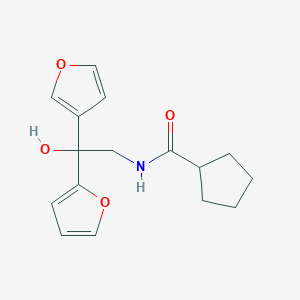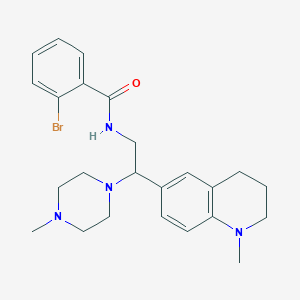
(3-Nitrophenyl)methyl 4-formylbenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Nitrophenyl)methyl 4-formylbenzoate, also known as NFMFB, is an organic compound that has gained attention in scientific research due to its potential applications in drug development and chemical synthesis. NFMFB is a yellow crystalline powder that is soluble in organic solvents and has a melting point of 116-118°C.
Aplicaciones Científicas De Investigación
(3-Nitrophenyl)methyl 4-formylbenzoate has been studied for its potential applications in drug development and chemical synthesis. It has been shown to have antibacterial, antifungal, and antitumor activity in vitro. (3-Nitrophenyl)methyl 4-formylbenzoate has also been used as a building block in the synthesis of other organic compounds, such as benzofurans and benzothiazoles. Additionally, (3-Nitrophenyl)methyl 4-formylbenzoate has been used as a fluorescent probe for detecting the presence of metal ions in biological systems.
Mecanismo De Acción
The mechanism of action of (3-Nitrophenyl)methyl 4-formylbenzoate is not fully understood, but it is believed to involve inhibition of key enzymes involved in cellular processes such as DNA replication and protein synthesis. (3-Nitrophenyl)methyl 4-formylbenzoate has been shown to inhibit the growth of bacteria and fungi by disrupting their cell membranes and interfering with their metabolic pathways. In cancer cells, (3-Nitrophenyl)methyl 4-formylbenzoate has been shown to induce apoptosis, or programmed cell death, by activating caspase enzymes.
Biochemical and Physiological Effects:
(3-Nitrophenyl)methyl 4-formylbenzoate has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that (3-Nitrophenyl)methyl 4-formylbenzoate can inhibit the growth of a range of bacterial and fungal pathogens, including Staphylococcus aureus and Candida albicans. (3-Nitrophenyl)methyl 4-formylbenzoate has also been shown to have antitumor activity in vitro, with the ability to induce apoptosis in cancer cells. Additionally, (3-Nitrophenyl)methyl 4-formylbenzoate has been shown to act as a fluorescent probe for detecting the presence of metal ions in biological systems, making it useful for studying metal ion homeostasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (3-Nitrophenyl)methyl 4-formylbenzoate in lab experiments is its versatility as a building block for the synthesis of other organic compounds. Its antibacterial, antifungal, and antitumor activity also make it a useful tool for studying these biological processes. However, one limitation of using (3-Nitrophenyl)methyl 4-formylbenzoate is its potential toxicity, which may limit its use in certain experiments. Additionally, the multistep synthesis process required to produce (3-Nitrophenyl)methyl 4-formylbenzoate may make it less practical for large-scale production.
Direcciones Futuras
There are several potential future directions for research involving (3-Nitrophenyl)methyl 4-formylbenzoate. One area of interest is the development of (3-Nitrophenyl)methyl 4-formylbenzoate-based fluorescent probes for detecting the presence of specific metal ions in biological systems. Another area of interest is the synthesis of (3-Nitrophenyl)methyl 4-formylbenzoate analogs with improved antibacterial, antifungal, and antitumor activity. Additionally, further studies are needed to fully understand the mechanism of action of (3-Nitrophenyl)methyl 4-formylbenzoate and its potential applications in drug development.
Métodos De Síntesis
The synthesis of (3-Nitrophenyl)methyl 4-formylbenzoate involves a multistep process that begins with the reaction of 4-nitrobenzoyl chloride with methyl 3-aminobenzoate to form 4-nitrobenzoyl methyl 3-aminobenzoate. This intermediate is then reacted with formaldehyde and sodium hydroxide to form (3-Nitrophenyl)methyl 4-formylbenzoate. The reaction mechanism involves nucleophilic addition of the amine group to the carbonyl group of the 4-nitrobenzoyl chloride, followed by condensation with formaldehyde to form the final product.
Propiedades
IUPAC Name |
(3-nitrophenyl)methyl 4-formylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO5/c17-9-11-4-6-13(7-5-11)15(18)21-10-12-2-1-3-14(8-12)16(19)20/h1-9H,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLGFZDDJIHROPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])COC(=O)C2=CC=C(C=C2)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Nitrophenyl)methyl 4-formylbenzoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(2-(Dimethylamino)ethyl)-1-(4-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2608573.png)
![3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-8-methyl-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B2608574.png)
![(Z)-2-(1,3-dioxoisoindolin-2-yl)-N-(4-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2608575.png)


![2-(3-(Diethylamino)propyl)-1-(2-fluorophenyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2608582.png)
![N-([3,3'-bipyridin]-5-ylmethyl)-2-(4-fluorophenoxy)acetamide](/img/structure/B2608586.png)


![7,8-Dihydro-6H-pyrano[3,2-c]pyridazine-3-carboxylic acid](/img/structure/B2608589.png)

![(4-{[1-methyl-2-(2-methyl-2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]thio}phenyl)amine](/img/structure/B2608593.png)